2-(6-Methoxy-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Methoxy-1,5-dinitro-3-azabicyclo[331]non-6-en-3-yl)ethanol is a complex organic compound belonging to the class of azabicyclo compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxy-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)ethanol typically involves the reduction of 1-R-2,4- and 1-R-3,5-dinitrobenzenes using potassium borohydride, followed by a Mannich reaction with formaldehyde and amino acids
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methoxy-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)ethanol undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Potassium borohydride is commonly used for the reduction of nitro groups.
Substitution: Sodium methoxide can be used for nucleophilic substitution reactions involving the methoxy group.
Major Products
Scientific Research Applications
2-(6-Methoxy-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)ethanol has several scientific research applications:
Mechanism of Action
The mechanism of action for 2-(6-Methoxy-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)ethanol involves its interaction with molecular targets and pathways in biological systems. The nitro and methoxy groups play a crucial role in its reactivity and interactions with enzymes and receptors . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with various biological molecules .
Comparison with Similar Compounds
Similar Compounds
1,5-Dinitro-3-azabicyclo[3.3.1]non-6-enes: These compounds share a similar bicyclic structure and nitro groups.
6-Methoxy-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid: This compound has a similar structure but with an acetic acid group instead of an ethanol group.
Uniqueness
2-(6-Methoxy-1,5-dinitro-3-azabicyclo[33Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H17N3O6 |
---|---|
Molecular Weight |
287.27 g/mol |
IUPAC Name |
2-(6-methoxy-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)ethanol |
InChI |
InChI=1S/C11H17N3O6/c1-20-9-2-3-10(13(16)17)6-11(9,14(18)19)8-12(7-10)4-5-15/h2,15H,3-8H2,1H3 |
InChI Key |
VRXYKYLSCIYEGS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CCC2(CC1(CN(C2)CCO)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.